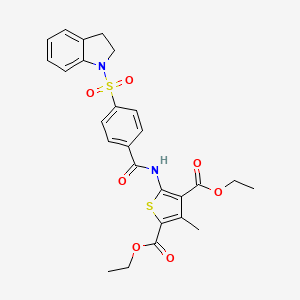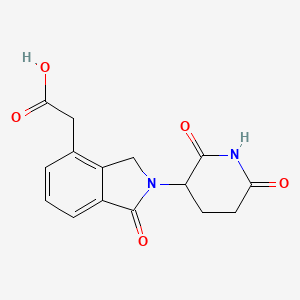
5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound known for its diverse applications in scientific research. Its complex structure allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one involves several steps:
Step 1: Formation of the allyloxyphenyl intermediate via nucleophilic substitution.
Step 2: Introduction of the dimethylaminoethyl group through reductive amination.
Step 3: Formation of the pyrrolone ring via cyclization.
Step 4: Addition of the furan-2-carbonyl group through acylation.
Industrial Production Methods: On an industrial scale, this compound is synthesized using automated reactors with precise temperature and pressure controls to ensure high yields and purity. Continuous flow methods are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the furan-2-carbonyl group or the pyrrolone ring.
Substitution: The allyloxy and dimethylaminoethyl groups can be targets for substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Halogenation agents for introducing different substituents.
Major Products Formed: Oxidized derivatives, reduced pyrrolone derivatives, and various substituted products based on the initial compound’s structure.
Applications De Recherche Scientifique
Chemistry: Utilized in organic synthesis to develop new synthetic routes and study reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects through multiple pathways:
Molecular Targets: Interacts with specific enzymes and receptors to modulate biological activities.
Pathways Involved: Participates in key biochemical pathways, affecting cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
5-(4-hydroxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: : Shares a similar pyrrolone core but with a hydroxyl group instead of an allyloxy group.
5-(4-(methoxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: : Contains a methoxy group, offering different electronic properties.
Uniqueness: The presence of the allyloxy group in 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one imparts unique reactivity and interaction profiles, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-14-29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(2)30-18)22(27)23(28)25(20)13-12-24(3)4/h5-11,20,27H,1,12-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMODBAOOGKSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)

![4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2796706.png)





![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)



